An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Introduction: Bridging Chemistry and Clinical Success
In the landscape of modern drug discovery, the journey of a promising molecule from the bench to the bedside is contingent not only on its pharmacodynamic potency but also on its pharmacokinetic (PK) profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are the cornerstones that determine its efficacy, safety, and dosing regimen. This guide provides a comprehensive technical overview of the essential pharmacokinetic characterization of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, a novel benzamide derivative with a thiazole moiety. The presence of the thiazole ring, a privileged structure in medicinal chemistry, suggests potential for favorable interactions with biological targets, while the overall structure necessitates a thorough investigation of its metabolic stability and bioavailability.[1][2]
This document is structured to guide researchers and drug development professionals through a logical, field-proven workflow for assessing the PK properties of this compound. We will delve into the causality behind experimental choices, from early in vitro ADME assays to definitive in vivo studies, ensuring a self-validating system of protocols that build upon one another to create a comprehensive data package.[3][4][5]
Physicochemical Properties: The Foundation of Pharmacokinetics
Before embarking on complex biological assays, a fundamental understanding of the physicochemical properties of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is paramount. These properties, summarized in Table 1, govern its behavior in various physiological environments and provide early clues to potential pharmacokinetic challenges.
Table 1: Physicochemical Properties of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
| Property | Value | Significance in Pharmacokinetics |
| Molecular Formula | C12H13N3O2S | Dictates molecular weight and potential for membrane transport.[6] |
| Molecular Weight | 263.32 g/mol | Influences diffusion and potential for oral absorption.[6] |
| Calculated LogP | Hypothetical Value: 2.5 | Predicts lipophilicity and partitioning between aqueous and lipid environments, affecting absorption and distribution. |
| Aqueous Solubility | Hypothetical Value: Low | Poor solubility can limit oral absorption and formulation options.[7] |
| pKa | Hypothetical Values: 4.5 (basic), 9.0 (acidic) | Determines the ionization state at different physiological pH values, impacting solubility, permeability, and binding. |
Note: Hypothetical values are included for illustrative purposes and would be experimentally determined.
In Vitro ADME Profiling: Early Insights and Candidate Triage
In vitro ADME assays are indispensable for the early-stage evaluation of a drug candidate's potential.[3][4] They offer a high-throughput, cost-effective means to identify liabilities that could lead to failure in later, more resource-intensive stages.[8]
Metabolic Stability Assessment
The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. These assays evaluate the extent of metabolism by key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[7][9]
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer (pH 7.4). A stock solution of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is prepared in a suitable organic solvent (e.g., DMSO).
-
Incubation: The compound (final concentration, e.g., 1 µM) is incubated with the HLMs at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Table 2: Hypothetical Metabolic Stability Data
| System | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
| Human Liver Microsomes | 45 | 30 | Low to Intermediate |
| Rat Liver Microsomes | 30 | 45 | Intermediate |
Interpretation: The hypothetical data suggest moderate metabolic stability. The faster clearance in rat liver microsomes would need to be considered when designing preclinical in vivo studies in that species.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[8]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: A RED device is used, which consists of a Teflon base plate with single-use dialysis inserts, each containing two chambers separated by a semipermeable membrane.
-
Sample Addition: Plasma is added to one chamber, and the test compound in a buffer is added to the other.
-
Incubation: The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in each sample is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 3: Hypothetical Plasma Protein Binding Data
| Species | Fraction Unbound (fu) | % Bound |
| Human | 0.05 | 95% |
| Rat | 0.08 | 92% |
Interpretation: High plasma protein binding (hypothetically >90%) would mean that only a small fraction of the drug is available to interact with its target. This is a crucial parameter for interpreting in vivo efficacy and toxicity studies.
CYP450 Inhibition
Assessing the potential for a compound to inhibit major CYP450 isoforms is a regulatory requirement to predict drug-drug interactions (DDIs).[3][9]
Experimental Protocol: CYP Inhibition Assay
-
System: Human liver microsomes are incubated with a specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).
-
Inhibitor: Various concentrations of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide are added.
-
Reaction: The reaction is initiated with NADPH and incubated at 37°C.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is compared to a control (without the inhibitor), and the IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined.
Table 4: Hypothetical CYP450 Inhibition Data
| CYP Isoform | IC50 (µM) | Potential for DDI |
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | > 50 | Low |
| CYP2D6 | 25 | Low to Moderate |
| CYP3A4 | > 50 | Low |
Interpretation: The hypothetical IC50 values suggest a low potential for clinically significant DDIs, although the moderate inhibition of CYP2D6 might warrant further investigation.
In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Profile
Following promising in vitro data, in vivo studies in animal models are conducted to understand how the drug behaves in a whole organism.[10][11] These studies are essential for predicting human pharmacokinetics and designing clinical trials.[10]
Workflow for an Initial In Vivo PK Study
Caption: Workflow for a rodent in vivo pharmacokinetic study.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats are used, often cannulated for ease of blood sampling.
-
Dosing: One group receives the compound intravenously (IV) to determine clearance and volume of distribution. Another group receives the compound orally (PO) to assess absorption and oral bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using software like Phoenix WinNonlin to calculate key PK parameters.
Table 5: Hypothetical In Vivo Pharmacokinetic Parameters in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Description |
| Cmax (ng/mL) | 500 | 800 | Maximum observed plasma concentration |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax |
| AUC(0-inf) (ng*h/mL) | 1200 | 4800 | Area under the plasma concentration-time curve |
| t½ (h) | 4.0 | 4.2 | Elimination half-life |
| CL (mL/min/kg) | 13.9 | - | Clearance |
| Vd (L/kg) | 4.8 | - | Volume of distribution |
| F (%) | - | 40% | Oral Bioavailability |
Interpretation:
-
Absorption: The Tmax of 1 hour suggests relatively rapid oral absorption.
-
Distribution: A volume of distribution (Vd) greater than total body water (~0.7 L/kg) indicates that the compound distributes into tissues.
-
Metabolism & Excretion: A clearance value that is a fraction of hepatic blood flow suggests that the drug is not highly cleared by the liver, aligning with the in vitro metabolic stability data.
-
Bioavailability: A hypothetical oral bioavailability (F) of 40% is moderate and could be influenced by incomplete absorption or first-pass metabolism.
Bridging Data for a Cohesive Profile
The power of this systematic approach lies in the integration of data from all stages to build a comprehensive and predictive pharmacokinetic profile.
Caption: Integration of in vitro and in vivo PK data.
Conclusion and Future Directions
The pharmacokinetic characterization of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, as outlined in this guide, follows a logical and scientifically rigorous pathway. The hypothetical data presented suggest a compound with potentially viable "drug-like" properties, including moderate oral bioavailability, tissue distribution, and a half-life that may support a reasonable dosing interval. The low potential for CYP-mediated drug-drug interactions is also a favorable characteristic.
Further steps in a real-world drug development program would involve:
-
Metabolite Identification: Identifying the major metabolites formed in vitro and in vivo to understand clearance pathways and assess the safety of any unique human metabolites.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK data with efficacy data to establish exposure-response relationships that can guide dose selection for clinical trials.[5]
-
Human PK Prediction: Using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to predict the human pharmacokinetic profile and first-in-human dose.
By adhering to this structured and iterative process of evaluation, researchers can build a robust understanding of a compound's pharmacokinetic properties, enabling informed decision-making and increasing the probability of success in the challenging journey of drug development.
References
- Preparation method of 3-amino-4-methoxybenzaniline.
- 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide. Sigma-Aldrich.
- Imatinib mesylate--the new gold standard for treatment of chronic myeloid leukemia. PubMed.
- In Vivo Pharmacokinetic (PK) Studies. Selvita.
- In Vitro ADME Assays: Principles, Applications & Protocols.
- 3-Amino-4-(1,3-thiazol-2-ylsulfamoyl)benzamide. PubChem.
- Development of N-[4-[6-(isopropylamino)
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
- Benzyl-N-[4-(2-hydroxyethyl)
- The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)
- FDA revises PK study approach in new biosimilar draft guidance. European Pharmaceutical Review.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
- in vivo Pharmacokinetic & Pharmacodynamic Studies.
- 3-iodo-4-methyl-N-(1,3-thiazol-2-yl)benzamide. NextSDS.
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. PubMed.
- Altered bone and mineral metabolism in patients receiving imatinib mesyl
- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing).
- Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. PubMed.
- In Vitro ADME Assays and Services.
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
- FDA Issues Updated Biosimilar Guidance Removing PK Study Requirement. JD Supra.
- In Vivo PK Studies.
- 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamide. CLEARSYNTH.
- IM
- 3-Amino-4-methoxybenzanilide. PubChem.
- 3-Amino-4-methoxy-N-phenylbenzamide SDS. ECHEMI.
- 3-Amino-4-methoxy acetanilide (II) preparation method.
- FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Avalere.
- Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. FDA.
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
- 6 Easy Steps to Get Your In Vitro ADME Done.
- 3-Amino-4-methoxybenzamide. TCI EUROPE N.V.
- FDA Issues Draft Guidance Aimed At Cutting Expenses for Biosimilar PK Studies. Center for Biosimilars.
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide | 1016741-33-5 [sigmaaldrich.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. criver.com [criver.com]
- 10. selvita.com [selvita.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
